potassium2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate
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Overview
Description
Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is a chemical compound with the molecular formula C10H9BrKNO2 and a molecular weight of 294.19 g/mol . This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents like dichloromethane or acetonitrile at low temperatures .
Industrial Production Methods
The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-3-acetic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming indole-3-acetate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include indole-3-acetic acid derivatives, reduced indole-3-acetate, and various substituted indole derivatives .
Scientific Research Applications
Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: This compound is studied for its potential therapeutic applications in treating various diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, leading to their biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
5-bromoindole: A simpler brominated indole derivative.
Indole-3-carboxylic acid: Another indole derivative with a carboxyl group at the 3-position.
Uniqueness
Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is unique due to the presence of both a bromine atom and a potassium acetate group, which confer distinct chemical and biological properties . This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H9BrKNO2 |
---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
potassium;2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C10H10BrNO2.K/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14;/h1-2,4,6,12H,3,5H2,(H,13,14);/q;+1/p-1 |
InChI Key |
IELJWSVOZZFCJB-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C2=C(N1)C=CC(=C2)Br)CC(=O)[O-].[K+] |
Origin of Product |
United States |
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